molecular formula C12H24N2O B15270001 N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine

N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine

Cat. No.: B15270001
M. Wt: 212.33 g/mol
InChI Key: OXGLKYGRYTWSQI-UHFFFAOYSA-N
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Description

N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine is a cyclohexanamine derivative functionalized with a 4-methylmorpholin-2-ylmethyl substituent. Morpholine derivatives are known for their polar, oxygen-containing heterocyclic structure, which enhances solubility and modulates pharmacokinetic properties in drug design .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-[(4-methylmorpholin-2-yl)methyl]cyclohexanamine

InChI

InChI=1S/C12H24N2O/c1-14-7-8-15-12(10-14)9-13-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3

InChI Key

OXGLKYGRYTWSQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methylmorpholine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanone, while reduction may produce N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanol .

Scientific Research Applications

N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential therapeutic effects and interactions with biological targets.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs of N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine, highlighting substituent variations and their implications:

Compound Name Substituent Key Structural Features Biological/Physicochemical Implications
This compound 4-Methylmorpholin-2-ylmethyl Polar morpholine ring, methyl group Enhanced solubility; potential metabolic stability
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) 5-Chloroindol-3-ylmethyl Aromatic indole, chloro substituent Increased lipophilicity; potential antimicrobial activity
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Pyridin-2-yloxypropan-2-yl Pyridine ether linkage Improved hydrogen bonding; catalytic utility in β-lactam synthesis
N-(4-Phenylbutan-2-yl)cyclohexanamine (359) 4-Phenylbutan-2-yl Bulky phenyl group, aliphatic chain Steric hindrance; potential CNS activity
N-((Tetrazol-5-yl)methyl)cyclohexanamine Tetrazol-5-ylmethyl Tetrazole ring (acidic, aromatic) Enhanced bioavailability; drug-likeness

Key Observations :

  • Morpholine vs. Indole/Pyridine : The morpholine substituent in the target compound introduces polarity and rigidity compared to aromatic indole or pyridine groups in analogs like 5b or N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine , which may favor membrane permeability or catalytic activity, respectively .
  • Steric and Electronic Effects : Bulky substituents (e.g., 4-phenylbutan-2-yl in 359 ) reduce conformational flexibility, whereas electron-withdrawing groups (e.g., chloro in 5b ) alter reactivity and binding affinity .

Physicochemical Properties

NMR Data Comparison :

  • Target Compound : Expected ¹H NMR signals for the morpholine methyl group (~2.3 ppm) and cyclohexyl protons (1.2–1.8 ppm). ¹³C NMR would show morpholine carbons (50–70 ppm) and cyclohexyl carbons (25–35 ppm).
  • Indole Derivatives (e.g., 5b) : Aromatic protons (6.7–8.6 ppm) and chloro-substituted carbons (~125–135 ppm) dominate .
  • Tetrazole Analogs : Distinct ¹H NMR signals for tetrazole protons (~8.5–9.0 ppm) and ¹³C shifts for the tetrazole ring (~150 ppm) .

Lipophilicity : The morpholine group likely reduces logP compared to chloroindole or phenylbutan-2-yl analogs, impacting membrane permeability and ADME properties.

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